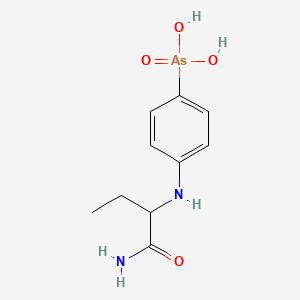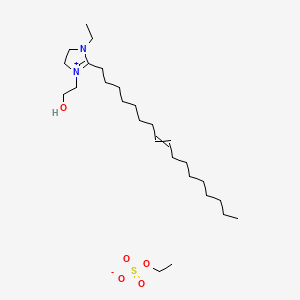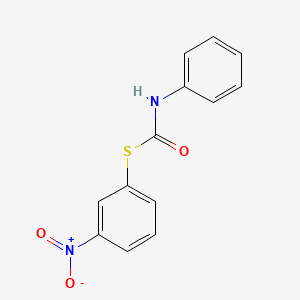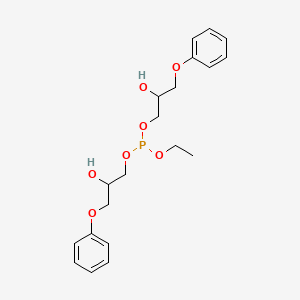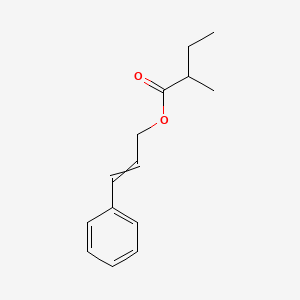
Cinnamyl 2-methylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamyl 2-methylbutyrate: is an organic compound with the molecular formula C14H18O2. It is an ester formed from cinnamyl alcohol and 2-methylbutyric acid. This compound is known for its pleasant, fruity aroma and is often used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for synthesizing cinnamyl 2-methylbutyrate is through the esterification of cinnamyl alcohol with 2-methylbutyric acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the reaction to completion.
Enzymatic Synthesis: Another method involves the use of immobilized lipase enzymes to catalyze the esterification reaction.
Industrial Production Methods: In industrial settings, the esterification process is often carried out in large reactors with continuous removal of water to shift the equilibrium towards ester formation. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Cinnamyl 2-methylbutyrate can undergo oxidation reactions to form cinnamic acid derivatives.
Reduction: Reduction of the ester group can yield cinnamyl alcohol and 2-methylbutanol.
Substitution: The ester group can be substituted by nucleophiles under basic conditions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Cinnamic acid derivatives.
Reduction: Cinnamyl alcohol and 2-methylbutanol.
Substitution: Various cinnamyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Cinnamyl 2-methylbutyrate is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against various bacterial and fungal strains .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in modulating biological pathways.
Industry: In the flavor and fragrance industry, this compound is used to impart fruity notes to perfumes, cosmetics, and food products. It is also used in the production of soaps, detergents, and lotions .
Mécanisme D'action
The mechanism of action of cinnamyl 2-methylbutyrate involves its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Cinnamyl acetate: Another ester of cinnamyl alcohol, known for its pleasant aroma and used in the fragrance industry.
Cinnamyl cinnamate: Used in the flavor and fragrance industry and has similar antimicrobial properties.
Methyl butyrate: Known for its fruity aroma and used in flavoring and fragrance applications.
Uniqueness: Cinnamyl 2-methylbutyrate stands out due to its unique combination of cinnamyl and 2-methylbutyrate moieties, which impart distinct olfactory properties and biological activities. Its specific ester linkage makes it more resistant to hydrolysis compared to other similar esters, enhancing its stability in various applications.
Propriétés
Numéro CAS |
67883-77-6 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
3-phenylprop-2-enyl 2-methylbutanoate |
InChI |
InChI=1S/C14H18O2/c1-3-12(2)14(15)16-11-7-10-13-8-5-4-6-9-13/h4-10,12H,3,11H2,1-2H3 |
Clé InChI |
OQFRRXKRZQFDEI-UHFFFAOYSA-N |
SMILES isomérique |
CCC(C)C(=O)OC/C=C/C1=CC=CC=C1 |
SMILES canonique |
CCC(C)C(=O)OCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

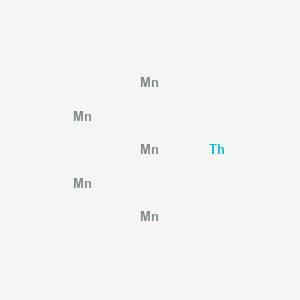

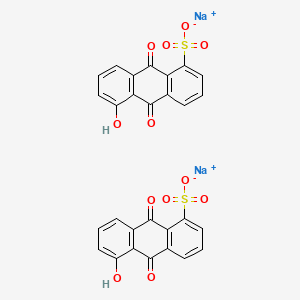
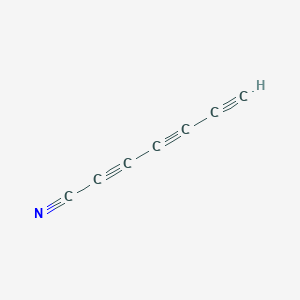
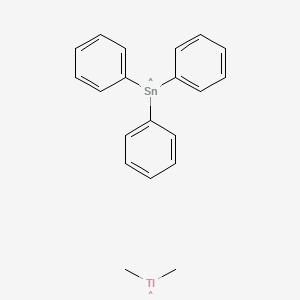


![[(2-Ethoxy-4,4-dimethylcyclohex-1-en-1-yl)sulfanyl]benzene](/img/structure/B14482726.png)
